molecular formula C14H21N3O2 B1444261 1-Methyl-3-(3-(pyrazin-2-yl)propyl)piperidine-3-carboxylic acid CAS No. 1361116-38-2

1-Methyl-3-(3-(pyrazin-2-yl)propyl)piperidine-3-carboxylic acid

Cat. No.: B1444261
CAS No.: 1361116-38-2
M. Wt: 263.34 g/mol
InChI Key: HFPDPAFXWVUZQK-UHFFFAOYSA-N
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Description

1-Methyl-3-(3-(pyrazin-2-yl)propyl)piperidine-3-carboxylic acid is a complex organic compound that features a piperidine ring substituted with a pyrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-3-(3-(pyrazin-2-yl)propyl)piperidine-3-carboxylic acid typically involves multi-step organic reactions. One common approach is the alkylation of piperidine derivatives with pyrazine-containing alkyl halides under basic conditions. The reaction is often carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-3-(3-(pyrazin-2-yl)propyl)piperidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon to reduce any double bonds or nitro groups present.

    Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or sulfonates to introduce new substituents on the piperidine ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Alkyl halides in the presence of a strong base like sodium hydride.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

1-Methyl-3-(3-(pyrazin-2-yl)propyl)piperidine-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-Methyl-3-(3-(pyrazin-2-yl)propyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets. The pyrazine moiety can interact with enzymes or receptors, modulating their activity. The piperidine ring provides structural stability and enhances the compound’s binding affinity to its targets. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

    1-Methyl-3-(3-(pyridin-2-yl)propyl)piperidine-3-carboxylic acid: Similar structure but with a pyridine ring instead of pyrazine.

    1-Methyl-3-(3-(quinolin-2-yl)propyl)piperidine-3-carboxylic acid: Contains a quinoline ring, offering different electronic properties.

    1-Methyl-3-(3-(benzyl)propyl)piperidine-3-carboxylic acid: Features a benzyl group, affecting its hydrophobicity and reactivity.

Uniqueness: 1-Methyl-3-(3-(pyrazin-2-yl)propyl)piperidine-3-carboxylic acid is unique due to the presence of the pyrazine ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for designing new molecules with specific biological activities.

Properties

IUPAC Name

1-methyl-3-(3-pyrazin-2-ylpropyl)piperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O2/c1-17-9-3-6-14(11-17,13(18)19)5-2-4-12-10-15-7-8-16-12/h7-8,10H,2-6,9,11H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFPDPAFXWVUZQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(C1)(CCCC2=NC=CN=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Methyl-3-(3-(pyrazin-2-yl)propyl)piperidine-3-carboxylic acid
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1-Methyl-3-(3-(pyrazin-2-yl)propyl)piperidine-3-carboxylic acid
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1-Methyl-3-(3-(pyrazin-2-yl)propyl)piperidine-3-carboxylic acid
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1-Methyl-3-(3-(pyrazin-2-yl)propyl)piperidine-3-carboxylic acid
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1-Methyl-3-(3-(pyrazin-2-yl)propyl)piperidine-3-carboxylic acid
Reactant of Route 6
1-Methyl-3-(3-(pyrazin-2-yl)propyl)piperidine-3-carboxylic acid

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